Cyclohexylsulfamoyl Chloride
Overview
Description
Cyclohexylsulfamoyl Chloride is a chemical compound with the molecular formula C6H12ClNO2S and a molecular weight of 197.69 . It is a solid substance at room temperature .
Physical And Chemical Properties Analysis
Cyclohexylsulfamoyl Chloride is a solid at room temperature and has a molecular weight of 197.69 . More specific physical and chemical properties would require additional information or testing .Scientific Research Applications
Toxicity Assessment in Animal Models
Cyclohexylsulfamoyl chloride has been involved in studies assessing the toxicity of related compounds. For example, cyclohexanone, a solvent used in medical devices, was evaluated for its toxicity in rats, showing negligible toxic potential at certain doses (Greener et al., 1982). Another study investigated the cataractogenic potential of cyclohexanone in guinea pigs and rabbits, concluding that guinea pigs were not suitable models for assessing the cataractogenic potential of xenobiotics due to inherent characteristics of the species (Greener & Youkilis, 1984).
Applications in Food Industry
Sodium N-cyclohexylsulfamate, related to cyclohexylsulfamoyl chloride, has been extensively used in the food manufacturing industry, but its excessive intake could be potentially hazardous. This highlights the importance of accurate detection and control for safe usage in food products (Niu Lie-qi, 2015).
Neurobiological Effects
Studies have explored the neurobiological effects of compounds similar to cyclohexylsulfamoyl chloride. For instance, cyclohexane has been shown to cause behavioral deficits and changes in the hippocampus of mice, indicating potential neurological impacts of such substances (Campos-Ordonez et al., 2015).
Chemical Synthesis and Medicinal Chemistry
Cyclohexylsulfamoyl chloride is relevant in the field of chemical synthesis and medicinal chemistry. A study demonstrated that sulfamoyl and sulfonyl chlorides, including cyclohexylsulfamoyl chloride, can be activated by a silyl radical for the synthesis of aliphatic sulfonamides, highlighting their utility in creating complex molecules for medicinal chemistry applications (Hell et al., 2019).
Safety And Hazards
Future Directions
While the future directions specifically for Cyclohexylsulfamoyl Chloride are not mentioned in the search results, the field of synthetic chemistry, which includes the study and synthesis of such compounds, is continuously evolving. Future research directions include improving synthetic efficiencies, making processes more environmentally friendly, and developing new synthetic strategies .
properties
IUPAC Name |
N-cyclohexylsulfamoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12ClNO2S/c7-11(9,10)8-6-4-2-1-3-5-6/h6,8H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGZSEUXOFDMNEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NS(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60512831 | |
Record name | Cyclohexylsulfamyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60512831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclohexylsulfamoyl Chloride | |
CAS RN |
10314-35-9 | |
Record name | Cyclohexylsulfamyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60512831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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